Product packaging for RN-1 (dihydrochloride)(Cat. No.:)

RN-1 (dihydrochloride)

Cat. No.: B8054814
M. Wt: 452.4 g/mol
InChI Key: WMHAFZOOUBPQRX-ZZYOSWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Enzymatic Role of Lysine-Specific Demethylase 1 (LSD1) in Gene Expression and Chromatin Dynamics

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. wikipedia.orgresearchgate.net It is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in gene expression by removing methyl groups from specific lysine (B10760008) residues on histone H3. wikipedia.orgnih.gov Specifically, LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2). nih.govnih.govresearchgate.net The removal of methyl groups from H3K4, a mark associated with active transcription, leads to gene repression. frontiersin.org Conversely, demethylation of H3K9, a repressive mark, results in gene activation. frontiersin.orgnih.gov This dual functionality allows LSD1 to act as both a transcriptional repressor and activator depending on the cellular context and its interacting protein partners. nih.govfrontiersin.org LSD1 is a component of several protein complexes that also include histone deacetylases and DNA methyltransferases, contributing to a coordinated regulation of chromatin structure and gene transcription. wikipedia.org Its activity is essential for various physiological processes, including development, differentiation, and inflammation. nih.gov

Historical Context of LSD1 Inhibitor Development as Investigational Tools

The discovery of LSD1 in 2004 confirmed that histone methylation is a reversible epigenetic mark, opening a new field for therapeutic investigation. researchgate.netresearchgate.net The realization that LSD1 is overexpressed in numerous cancers, where it contributes to tumor progression by blocking cell differentiation and promoting proliferation, spurred the development of LSD1 inhibitors. researchgate.netfrontiersin.orgfrontiersin.org Early research identified non-selective monoamine oxidase inhibitors, such as tranylcypromine (B92988) (TCP), as having inhibitory effects on LSD1. nih.govpnas.org These early inhibitors worked by covalently modifying the FAD cofactor essential for LSD1's enzymatic activity. nih.gov However, their lack of selectivity led to the pursuit of more potent and specific inhibitors. researchgate.net This led to the development of numerous small-molecule inhibitors, some of which have entered clinical trials for diseases like acute myeloid leukemia and small-cell lung cancer. researchgate.netnih.govfrontiersin.org These investigational tools have been crucial in elucidating the diverse biological roles of LSD1 and validating it as a therapeutic target. researchgate.net

to RN-1 (dihydrochloride) as a Potent Research Compound for Epigenetic Studies

RN-1 (dihydrochloride) is a potent, irreversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). medchemexpress.com It is a derivative of tranylcypromine (TCP) but exhibits significantly greater potency and selectivity for LSD1 over other monoamine oxidases like MAO-A and MAO-B. medchemexpress.comnih.gov As a brain-penetrant compound, RN-1 has been instrumental in studying the role of LSD1 in both peripheral and central nervous system processes. medchemexpress.comtocris.com Its ability to specifically inhibit LSD1 allows researchers to probe the downstream effects of this enzyme's activity on gene expression and cellular function. RN-1 has been utilized in a variety of research contexts, from investigating its potential in treating sickle cell disease by inducing fetal hemoglobin to exploring its effects on memory consolidation. medchemexpress.comcaymanchem.com These studies highlight the value of RN-1 as a chemical tool to dissect the complex roles of LSD1 in health and disease.

Detailed Research Findings on RN-1 (dihydrochloride)

RN-1 (dihydrochloride) has been the subject of various preclinical studies to understand its mechanism of action and potential therapeutic applications.

Inhibitory Activity and Selectivity

RN-1 is a highly potent inhibitor of LSD1 with an IC50 value of 70 nM. medchemexpress.com Its selectivity for LSD1 is significantly higher compared to its off-target effects on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 0.51 μM and 2.785 μM, respectively. medchemexpress.com This selectivity makes it a valuable tool for specifically studying the functions of LSD1.

TargetIC50Reference
LSD170 nM medchemexpress.com
MAO-A0.51 μM medchemexpress.com
MAO-B2.785 μM medchemexpress.com

Research Applications

Sickle Cell Disease: In a mouse model of sickle cell disease, RN-1 was shown to induce the expression of fetal hemoglobin (HbF). nih.govmedchemexpress.eu This is significant because increased levels of HbF can ameliorate the symptoms of the disease. nih.gov The study demonstrated that RN-1's ability to induce F-cells and γ-globin mRNA was comparable to decitabine, a potent HbF-inducing agent. nih.gov Further studies in baboons confirmed that RN-1 induces high levels of HbF. haematologica.org

Oncology: RN-1 has demonstrated cytotoxic effects in various cancer cell lines. In ovarian cancer cells (SKOV3, OVCAR3, A2780, and cisplatin-resistant A2780cis), it showed IC50 values in the range of approximately 100-200 μM. medchemexpress.com

Neuroscience: As a brain-penetrant inhibitor, RN-1 has been used to investigate the role of LSD1 in the central nervous system. medchemexpress.comtocris.com Studies in mice have shown that it can impair long-term memory consolidation without affecting short-term memory. tocris.comcaymanchem.com

Mechanism of Action Studies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31Cl2N3O2 B8054814 RN-1 (dihydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-[[(1S,2R)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHAFZOOUBPQRX-ZZYOSWMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action and Molecular Targeting of Rn 1 Dihydrochloride

Characterization as a Potent and Selective Lysine-Specific Demethylase 1 Inhibitor

RN-1 (dihydrochloride) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation. glpbio.comapexbt.com Research has demonstrated its significant inhibitory activity against LSD1, with reported half-maximal inhibitory concentration (IC50) values ranging from 10 to 70 nM. apexbt.com Some in vitro assays have determined the IC50 to be precisely 70 nM, establishing RN-1 as a highly effective agent in targeting LSD1 enzymatic activity. glpbio.commedchemexpress.comtocris.commedchemexpress.cn As a derivative of tranylcypromine (B92988) (TCP), RN-1 was developed to have increased potency against LSD1. nih.gov

The mechanism by which RN-1 inhibits LSD1 is characterized by irreversible binding. apexbt.commedchemexpress.commedchemexpress.cn This covalent modification of the enzyme leads to a sustained loss of its catalytic function. The irreversible nature of this inhibition distinguishes RN-1 from reversible inhibitors, ensuring a prolonged impact on LSD1 activity within a cellular context. nih.gov

A key feature of RN-1 is its selectivity for LSD1 over other related flavin-dependent amine oxidases, namely monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). medchemexpress.comtocris.com While RN-1 is a potent inhibitor of LSD1, it is significantly less effective against MAO-A and MAO-B. apexbt.com The IC50 value for MAO-A has been reported as 0.51 μM, while the IC50 for MAO-B is approximately 2.79 μM. glpbio.comtocris.com This differential inhibitory profile underscores the compound's high degree of selectivity for its primary target, LSD1. nih.gov

Target EnzymeIC50 Value (µM)Selectivity vs. LSD1 (Fold)
LSD10.070 glpbio.commedchemexpress.comtocris.com-
MAO-A0.51 glpbio.commedchemexpress.comtocris.com~7.3
MAO-B2.79 glpbio.comtocris.com~39.9

Substrate Specificity and Epigenetic Modifications Mediated by LSD1 Inhibition

LSD1 functions as a histone demethylase that specifically removes mono- and di-methyl groups from lysine (B10760008) residues on histone tails, particularly on histone H3. glpbio.comapexbt.com The primary substrates for LSD1's demethylase activity are mono- and dimethylated lysine 4 of histone H3 (H3K4) and lysine 9 of histone H3 (H3K9). apexbt.comnih.gov By inhibiting LSD1, RN-1 directly influences the methylation status of these specific histone marks, thereby mediating changes in chromatin structure and gene expression.

The demethylation of H3K4 by LSD1 is typically associated with the repression of gene expression. nih.gov Consequently, the inhibition of LSD1 by RN-1 prevents this demethylation process. In acute myeloid leukemia (AML) cell lines, treatment with irreversible LSD1 inhibitors, including RN-1, has been shown to cause a significant loss of LSD1 occupancy at various genomic locations. nih.gov This event is accompanied by a corresponding and notable increase in the levels of dimethyl-H3K4, confirming the compound's direct impact on this epigenetic mark. nih.gov

In addition to H3K4, LSD1 also targets H3K9 for demethylation. apexbt.comnih.gov The methylation of H3K9 is a well-established epigenetic mark for transcriptional repression. nih.gov By blocking the enzymatic activity of LSD1, RN-1 effectively prevents the removal of methyl groups from H3K9. This leads to the maintenance or accumulation of H3K9 methylation at target gene loci, which contributes to the silencing of gene expression.

Downstream Signaling Pathway Modulation and Transcriptional Regulation

The epigenetic alterations induced by RN-1 through LSD1 inhibition translate into significant downstream effects on transcriptional regulation. A primary example of this is the induction of γ-globin gene expression. glpbio.comnih.gov Inhibition of LSD1 by RN-1 has been demonstrated to increase the synthesis of fetal hemoglobin (HbF) in erythroid progenitor cells. nih.govnih.govnih.gov This effect is believed to result from RN-1's ability to target multiple epigenetic pathways that govern gene expression through histone modifications. nih.gov

Furthermore, the impact of RN-1 on transcriptional regulation has been observed in the context of cancer. In AML cells, the use of LSD1 inhibitors like RN-1 resulted in altered LSD1 binding at the genomic locations of specific genes such as LY96, ID3, and RGBM, indicating a direct modulation of the transcriptional program in these cells. nih.gov

Influence on the Wnt/β-Catenin Signaling Pathway

The interaction between LSD1 and the Wnt/β-catenin signaling pathway is a critical aspect of its mechanism of action. Research indicates that LSD1 is a key regulator of β-catenin, the central effector of the canonical Wnt pathway. In the nucleus, LSD1 has been shown to demethylate β-catenin, a post-translational modification that protects it from degradation. oup.comnih.govresearchgate.net This stabilization of β-catenin allows it to engage with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors and activate the transcription of Wnt target genes. oup.comnih.govresearchgate.net

Consequently, the inhibition of LSD1 by compounds such as RN-1 is expected to disrupt this process. By preventing the demethylation of β-catenin, LSD1 inhibitors promote its degradation, leading to a reduction in its nuclear levels and a subsequent decrease in the transcriptional activity of its target genes. oup.comnih.govresearchgate.net This mechanism has been observed in muscle stem cells and embryonic stem cells, where the absence of LSD1 resulted in reduced β-catenin transcriptional activity. oup.com

However, the influence of LSD1 inhibition on Wnt/β-catenin signaling can be context-dependent. In the context of brown adipocyte differentiation, studies have shown that inhibition of LSD1 can lead to an activation of the Wnt/β-catenin signaling pathway. researchgate.net In this specific cellular environment, LSD1 appears to function by repressing Wnt signaling. Therefore, its inhibition removes this repressive effect, resulting in the upregulation of the pathway. researchgate.net This highlights the complexity of LSD1's role and suggests that the net effect of its inhibition on the Wnt/β-catenin pathway is determined by the specific cellular lineage and transcriptional landscape.

Cellular Context Effect of LSD1 Inhibition on Wnt/β-Catenin Signaling Underlying Mechanism Key Proteins Involved
Muscle Stem CellsDecreased Transcriptional ActivityPromotes degradation of nuclear β-cateninLSD1, β-catenin, TCF/LEF
Embryonic Stem CellsDecreased Transcriptional ActivityPromotes degradation of nuclear β-cateninLSD1, β-catenin, TCF/LEF
Brown Adipocyte DifferentiationActivation of SignalingAttenuates the repression of the pathwayLSD1, β-catenin, Cyclin D1, c-myc

Other Relevant Intracellular Signaling Cascades Affected by LSD1 Inhibition

The functional consequences of LSD1 inhibition by RN-1 extend beyond the Wnt/β-catenin pathway, impacting a range of other critical intracellular signaling cascades. These effects are primarily linked to the role of LSD1 in regulating gene expression through histone demethylation.

One significant area of influence is the Epidermal Growth Factor Receptor (EGFR) signaling pathway . Studies have demonstrated that LSD1 blockade can significantly interfere with the downstream signaling of EGFR. nih.gov This interference can, in turn, disrupt the activation of proliferation-associated pathways that are often driven by cancer. nih.gov

Furthermore, LSD1 inhibition has been shown to have a profound impact on the cell cycle and replication machinery . By altering the epigenetic landscape, LSD1 inhibitors can induce cell cycle arrest, typically at the G1 phase, and promote cellular senescence. researchgate.net This is achieved through the transcriptional regulation of key cell cycle regulators.

In the realm of immuno-oncology, LSD1 inhibition has been found to modulate innate and adaptive immune pathways . Specifically, inhibition of LSD1 can enhance tumor immunogenicity. nih.gov This is achieved by upregulating the expression of Major Histocompatibility Complex class I (MHC-I) molecules on tumor cells, which is crucial for their recognition by CD8+ T cells. nih.gov This upregulation is often mediated by the activation of the interferon (IFN) signaling pathway. nih.gov By promoting an anti-tumor immune response, LSD1 inhibitors can reverse T-cell exhaustion and enhance their persistence and efficacy. nih.gov

Affected Signaling Cascade Effect of LSD1 Inhibition Key Molecular Consequences
EGFR Downstream SignalingInhibitionAbrogation of cancer-driven activation of proliferation pathways
Cell Cycle RegulationG1 Arrest and Cellular SenescenceIncreased H3K4 methylation and transcription of fate-determining transcription factors
Innate and Adaptive ImmunityEnhanced Tumor ImmunogenicityUpregulation of MHC-I expression, activation of IFN signaling, reversal of T-cell exhaustion

Cellular and Molecular Effects in in Vitro Systems

Effects on Hematopoiesis and Erythroid Development

RN-1 has demonstrated significant activity in modulating the expression of globin genes, particularly in the context of inducing fetal hemoglobin. This has positioned it as a compound of interest for therapeutic strategies aimed at hemoglobinopathies like sickle cell disease and β-thalassemia. nih.govnih.gov

RN-1 has been shown to effectively increase the expression of γ-globin mRNA in various models of erythroid development. In erythroid progenitor cells derived from β⁰-thalassemia/HbE patients, treatment with RN-1 at a concentration of 0.004 µM resulted in a significant increase in γ-globin mRNA expression without causing significant toxicity. nih.gov This effect was observed alongside the modulation of key γ-globin repressors and co-repressors, including NCOR1, SOX6, and MYB. nih.gov

Studies in baboons have provided further insight into the timing of RN-1's action. Following RN-1 treatment, the expression of γ-globin relative to β-globin (γ/γ+β) increased substantially across different stages of erythroid differentiation. nih.gov Compared to untreated controls, γ-globin expression was elevated 4-fold in BFUe (Burst-Forming Unit-Erythroid) populations, 25-fold in CFUe (Colony-Forming Unit-Erythroid) populations, and over 100-fold in proerythroblasts. nih.gov These findings suggest that RN-1 interferes with the initiation of γ-globin gene repression during the early stages of erythroid differentiation. nih.gov The mechanism is linked to the inhibition of LSD1, which typically interacts with corepressors to silence the γ-globin gene promoters. researchgate.net

Cellular ModelKey Findings on γ-globin ExpressionReference
Erythroid progenitor cells (β⁰-thalassemia/HbE patients)At 0.004 µM, RN-1 significantly increased γ-globin mRNA expression. nih.gov
Baboon Bone Marrow Cells (BFUe)RN-1 treatment increased γ-globin expression (γ/γ+β) 4-fold compared to controls. nih.gov
Baboon Bone Marrow Cells (CFUe)RN-1 treatment increased γ-globin expression (γ/γ+β) 25-fold compared to controls. nih.gov
Baboon Bone Marrow Cells (Proerythroblasts)RN-1 treatment increased γ-globin expression (γ/γ+β) >100-fold compared to controls. nih.gov

Consistent with its effects on γ-globin expression, RN-1 is a potent inducer of fetal hemoglobin (HbF) synthesis. nih.gov Inactivation of LSD1 by RN-1 has been shown to induce HbF synthesis in cultured human erythroid cells and in a humanized sickle cell disease (SCD) mouse model. nih.govnih.gov In SCD mice, administration of RN-1 led to a three- to fourfold increase in HbF levels above the baseline, which is a clinically relevant induction level. nih.gov

This increase in HbF production is a direct consequence of the elevated γ-globin expression, as HbF is composed of two alpha (α) and two gamma (γ) globin chains. mdpi.com The therapeutic potential of this effect is significant, as elevated HbF levels can interfere with the polymerization of sickle hemoglobin, thereby mitigating the clinical symptoms of SCD. nih.govnih.gov The data collectively suggest that RN-1 could be a candidate for further development as a strategy to induce HbF in hemoglobinopathies. nih.gov

Cellular/Animal ModelKey Findings on HbF SynthesisReference
Cultured Human Erythroid CellsInhibition of LSD1 by compounds like RN-1 has been shown to induce HbF levels. nih.gov
Sickle Cell Disease (SCD) Mouse ModelRN-1 administration induced HbF synthesis, leading to a 3- to 4-fold increase over baseline levels. nih.gov
Erythroid progenitor cells (β⁰-thalassemia/HbE patients)At 0.004 µM, RN-1 significantly increased HbF expression. nih.gov

Preclinical in Vivo Studies and Research Applications

Hematological Disease Models

In murine models of hematological disorders, RN-1 has shown considerable efficacy, primarily through its ability to reactivate fetal hemoglobin expression, a critical therapeutic strategy for diseases like sickle cell anemia.

Mitigation of Disease Pathology in Sickle Cell Disease Murine Models

RN-1 has been shown to be a potent inducer of γ-globin expression, a key component of fetal hemoglobin (HbF). researchgate.net In sickle cell disease (SCD) mouse models, administration of RN-1 leads to a significant reduction in disease pathology. acs.org This includes a noticeable decrease in sickling of red blood cells, hemolysis, and tissue injury. acs.orgresearchgate.net Histological analyses of organs like the liver and spleen in treated SCD mice revealed an absence of the necrotic lesions typically associated with the disease. acs.org The therapeutic effects of RN-1 in these models are comparable to decitabine, one of the most powerful known in vivo inducers of HbF, and greater than that of hydroxyurea, the current standard-of-care treatment for SCD. researchgate.net

Table 1: Effects of RN-1 on Sickle Cell Disease Pathology in Murine Models

Parameter Observation in RN-1 Treated Mice Reference
γ-globin Expression Significantly increased researchgate.net
Red Blood Cell Sickling Reduced acs.orgresearchgate.net
Hemolysis Reduced acs.org
Tissue Necrosis (Liver & Spleen) Absent acs.org
Comparison to Other Agents Effects comparable to decitabine, greater than hydroxyurea researchgate.net

Induction of Erythroid Maturation and Hemoglobin F-Cell Frequencies In Vivo

RN-1 treatment in SCD mice results in a significant increase in the frequency of F-cells (erythrocytes containing fetal hemoglobin) and F-reticulocytes (immature F-cells). researchgate.net This induction of HbF synthesis is a direct result of the increased human fetal γ-globin expression prompted by RN-1. acs.org Furthermore, RN-1 administration promotes the maturation of erythroid cells, leading to an increase in mature erythrocytes and a corresponding decrease in the number of reticulocytes in peripheral blood, indicating a reduction in the premature destruction of red blood cells characteristic of SCD. acs.org

Table 2: Impact of RN-1 on Erythroid Maturation and F-Cell Frequencies

Parameter Effect of RN-1 Treatment Reference
Fetal Hemoglobin (HbF) Synthesis Induced acs.org
F-Cell Frequency Increased researchgate.net
F-Reticulocyte Frequency Increased researchgate.net
Mature Erythrocyte Count Increased acs.org
Reticulocyte Count Decreased acs.org

Neurobiological Research

The ability of RN-1 to cross the blood-brain barrier has enabled investigations into its effects on the central nervous system, revealing a specific role in the molecular processes of memory formation.

Brain Penetration and Distribution Characteristics in Preclinical Animal Models

Studies utilizing systemically administered RN-1 in rodents have demonstrated its capacity to penetrate the brain. nih.gov This critical characteristic allows for the investigation of its pharmacological effects within the central nervous system following non-invasive administration. The ability of RN-1 to cross the blood-brain barrier is a prerequisite for its potential application in neurobiological research and as a potential therapeutic agent for neurological disorders.

Specific Impairment of Long-Term Memory Consolidation in Murine Models

Research in murine models has uncovered a specific and significant impact of RN-1 on memory. When administered to mice immediately after training in a novel object recognition task, RN-1 was found to abolish long-term memory formation. nih.gov In contrast, the compound did not affect short-term memory, as mice treated with RN-1 were still able to recognize the familiar object when tested 90 minutes after training. nih.gov This selective impairment of long-term memory consolidation suggests that the inhibition of LSD1 by RN-1 interferes with the crucial gene expression and protein synthesis required for the stabilization of long-term memories. nih.govnih.gov

Table 3: Effect of RN-1 on Memory Consolidation in Murine Models

Memory Type Effect of RN-1 Administration Post-Training Reference
Long-Term Memory Significantly impaired/Abolished nih.gov
Short-Term Memory No significant effect nih.gov

Modulation of Neuronal Activity and Synaptic Plasticity in Central Nervous System Models

While direct studies on RN-1's modulation of neuronal activity and synaptic plasticity are not yet available, the known function of its target, LSD1, provides strong inferential evidence of its likely effects. LSD1 is recognized as a negative modulator of the glutamatergic synapse and a suppressor of neuroplasticity. nih.gov The enzyme is involved in regulating presynaptic plasticity and plays a role in hippocampal learning and memory. researchgate.net Inhibition of LSD1 has been shown to be crucial for neuronal maturation and can improve social and memory deficits in rodent models. nih.govacs.org Given that RN-1 is a potent LSD1 inhibitor, it is hypothesized to modulate neuronal activity and enhance synaptic plasticity by preventing the repressive actions of LSD1 on genes involved in these processes. This could lead to changes in synaptic strength and the formation of neural circuits, which are fundamental to learning and memory.

Oncological Preclinical Efficacy

The exploration of LSD1 inhibitors as a therapeutic strategy in oncology is an active area of research. The overexpression of LSD1 has been correlated with poor prognosis in several cancers, including certain types of ovarian cancer. nih.govresearchgate.net This has led to the investigation of various LSD1 inhibitors in preclinical cancer models.

A study by Bassets, et al. (2013) provided foundational in vitro data on the effects of RN-1 on ovarian cancer. The research team evaluated the cytotoxicity of several chemical LSD1 inhibitors, including RN-1, in a panel of human ovarian cancer cell lines: SKOV3, OVCAR3, A2780, and the cisplatin-resistant A2780cis. The study found that RN-1 induced cytotoxicity in these cell lines. nih.govresearchgate.net

While research on other LSD1 inhibitors has progressed to in vivo models for various cancers, specific data on the efficacy of RN-1 (dihydrochloride) in these settings remains to be published.

Information regarding the systemic effects of RN-1 (dihydrochloride) on tumor growth and its potential to inhibit metastasis in animal models of ovarian and colon cancer is not currently available in the scientific literature. Preclinical studies designed to assess these parameters are a crucial step in the development of any potential anti-cancer agent. Such studies would typically involve administering the compound to tumor-bearing animals and monitoring for changes in tumor volume, weight, and the incidence of metastatic lesions in distant organs over time.

The absence of published data in this area indicates that while RN-1 (dihydrochloride) has shown promise in initial cell-based assays, its journey through the preclinical pipeline towards potential clinical application is still in its early stages. Future research will be necessary to determine if the in vitro cytotoxic effects of RN-1 (dihydrochloride) translate to meaningful anti-tumor activity and anti-metastatic effects in a whole-organism context.

Structure Activity Relationships Sar and Chemical Synthesis

Identification of Key Pharmacophoric Elements for LSD1 Inhibitory Activity

The inhibitory activity of RN-1 and related compounds against LSD1 is dictated by several key structural features that facilitate its binding and irreversible inactivation of the enzyme. These compounds are classified as mechanism-based inhibitors that form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.govnih.govnih.gov

The essential pharmacophoric elements derived from the tranylcypromine (B92988) scaffold include:

The Cyclopropylamine (B47189) Moiety : This is the most critical feature for the mechanism-based inhibition. nih.gov The cyclopropylamine ring undergoes oxidation by the FAD cofactor within the LSD1 active site, leading to the formation of a reactive intermediate that covalently bonds to the FAD, thereby irreversibly inactivating the enzyme. nih.govnih.gov

The Phenyl Ring : The phenyl group of the TCP scaffold serves as a core structure for introducing various substituents. Modifications to this ring are a primary strategy for enhancing potency and selectivity. nih.gov The position and nature of these substituents can significantly influence the inhibitor's interaction with the large substrate-binding cavity of LSD1. nih.govresearchgate.net

Substituents on the Scaffold : The potency and selectivity of TCP-based inhibitors are greatly enhanced by adding specific substituents. In the case of RN-1, the extended chain containing a piperazine (B1678402) group is designed to occupy the substrate-binding pocket more effectively than TCP alone. nih.gov This strategy of decorating the TCP scaffold with larger, sometimes hindered, substituents is a common approach to fill the enzyme's catalytic cleft and improve inhibitory activity. nih.govresearchgate.net

RN-1 demonstrates high potency with an IC50 value of 70 nM for LSD1. medchemexpress.commedchemexpress.cn Its selectivity is a key aspect of its design, showing significantly less activity against related flavoenzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This selectivity is crucial, as the parent compound tranylcypromine is a potent MAO inhibitor. nih.gov

CompoundTargetIC50
RN-1 (dihydrochloride)LSD170 nM
RN-1 (dihydrochloride)MAO-A0.51 µM
RN-1 (dihydrochloride)MAO-B2.785 µM

This table displays the half-maximal inhibitory concentration (IC50) values of RN-1 (dihydrochloride) against LSD1, MAO-A, and MAO-B, highlighting its selectivity for LSD1. medchemexpress.comnih.gov

Molecular modeling and pharmacophore studies of the LSD1 active site reveal a large cavity with a highly negative electrostatic potential, which accommodates the inhibitor. nih.govresearchgate.net Key interactions often involve hydrogen bonds with residues such as Asp555. nih.gov The design of potent inhibitors like RN-1 leverages these structural insights to optimize interactions within this binding pocket.

Synthetic Methodologies for RN-1 (dihydrochloride) and Related Chemical Scaffolds

The chemical synthesis of RN-1 and other tranylcypromine-based LSD1 inhibitors involves multi-step processes. While the specific, proprietary synthesis of RN-1 is not detailed in the public literature, the general synthetic strategies for its chemical class are well-documented. These methods focus on the construction of the core substituted 2-phenylcyclopropylamine scaffold.

A common approach for creating tranylcypromine analogues involves the asymmetric cyclopropanation of styrenes. uea.ac.uk This is often followed by key steps such as ester hydrolysis and a Curtius rearrangement to install the essential amine group on the cyclopropane (B1198618) ring. uea.ac.uk

General synthetic routes for related scaffolds often involve:

Starting Material Preparation : Synthesis often begins with a substituted phenyl derivative, which will become the core phenyl ring of the final compound.

Cyclopropane Ring Formation : Creating the cyclopropane ring is a key step, often achieved through reactions like the Simmons-Smith reaction or, as mentioned, asymmetric cyclopropanation of a corresponding styrene (B11656) derivative. uea.ac.uk

Functional Group Interconversion : A series of reactions are then used to introduce the amine and other substituents. For instance, a carboxylic acid on the cyclopropane ring can be converted to an amine via the Curtius rearrangement. uea.ac.uk

Coupling and Final Modification : The final side chains, such as the (4-methylpiperazin-1-yl)ethanone group found in related inhibitors, are attached through coupling reactions. nih.govnih.gov For example, a known tert-butyl [2-(3-aminophenyl)cyclopropyl]carbamate can be coupled with a desired acid in the presence of coupling agents like PyBOP. nih.gov

Deprotection and Salt Formation : The final step typically involves the removal of protecting groups (e.g., a Boc group removed by acidic deprotection with 4M HCl in dioxane) to yield the final amine, which is then converted to its dihydrochloride (B599025) salt. nih.gov

These synthetic schemes allow for the creation of a diverse library of analogs by varying the substituents on the phenyl ring and the nature of the side chains attached to the cyclopropylamine nitrogen. tandfonline.comnih.gov

Design and Development of RN-1 (dihydrochloride) Analogs and Next-Generation LSD1 Inhibitors

The development of LSD1 inhibitors is an active area of research, with efforts focused on improving potency, selectivity, and drug-like properties over first-generation compounds like tranylcypromine. The design of RN-1 is a result of these optimization efforts, and its scaffold serves as a basis for further development.

Strategies for developing next-generation inhibitors include:

Modification of the Phenyl Ring Substituent : Researchers have explored shifting substituents on the benzoylamino moiety of related compounds from the para- to the meta-position, which in some cases resulted in more potent inhibitors. tandfonline.com Replacing the phenyl ring with various heterocyclic moieties like furan, thiophene, and pyridine (B92270) has also been investigated to improve potency and selectivity. tandfonline.com

Conformational Restriction : Introducing spiro ring systems is a strategy used to conformationally restrict the tranylcypromine scaffold. This approach has led to analogs with significantly increased potency (28- to 129-fold) compared to the parent TCP. researchgate.net

Modulating Basicity : The basicity of the distal amine in the side chain can be modulated to create potent inhibitors. For example, the introduction of an oxetane (B1205548) or difluoroethyl group can lower the pKa of the amine while maintaining high inhibitory activity. nih.gov

Scaffolding vs. Catalytic Inhibition : While RN-1 is a catalytic inhibitor that covalently modifies the FAD cofactor, a distinct class of "scaffolding" inhibitors has also been developed. nih.gov These compounds, such as SP-2509, act by disrupting the interaction of LSD1 with its protein partners (e.g., CoREST), a different mechanism that can lead to distinct biological outcomes. nih.govnih.gov This highlights a major direction in the development of next-generation LSD1-targeting agents beyond direct catalytic inhibition.

The continued optimization of the tranylcypromine scaffold has led to clinical candidates like GSK2879552, another potent and selective LSD1 inhibitor, demonstrating the success of these medicinal chemistry efforts. mdpi.com The development of new chemical classes of LSD1 inhibitors remains a priority to create therapies with improved efficacy and novel mechanisms of action. eurekalert.org

Advanced Methodologies and Future Research Directions

High-Throughput Screening and Assay Development for LSD1 Inhibitors

The discovery and optimization of LSD1 inhibitors like RN-1 (dihydrochloride) are heavily reliant on robust high-throughput screening (HTS) platforms and sophisticated assay development. HTS methodologies are essential for screening large chemical libraries to identify novel scaffolds and potent inhibitors of LSD1. nih.gov A variety of assay formats have been developed, each with specific advantages for identifying and characterizing inhibitors.

Commonly employed techniques include coupled enzyme-based assays that measure byproducts of the demethylation reaction. nih.gov For instance, LSD1 activity can be quantified by measuring the production of hydrogen peroxide using horseradish peroxidase and a fluorogenic substrate. nih.gov Another approach detects the formaldehyde (B43269) byproduct generated by both LSD1 and other demethylase families. nih.gov These methods are adaptable for HTS and can be used with native histones or specific peptide substrates. nih.gov

For the characterization of specific inhibitors like RN-1, more targeted assays are utilized. The inhibitory concentration (IC50) of RN-1, determined to be 70 nM, was established using a horseradish peroxidase (HRP)-coupled assay with a dimethylated histone H3 lysine (B10760008) 4 (H3K4Me2) peptide substrate. Beyond biochemical assays, cell-based screens are crucial for evaluating the activity of inhibitors in a more physiologically relevant context. For example, the acute myeloid leukemia (AML) cell line U937 has been used to compare the differentiation-inducing capabilities of various LSD1 inhibitors, including RN-1, often in combination with agents like all-trans-retinoic acid (ATRA). nih.gov

Table 1: Assay Methods for LSD1 Inhibitor Characterization

Assay Type Principle Application Reference
HRP-Coupled Assay Measures H2O2 byproduct of demethylation via a fluorescent reaction. Determining biochemical potency (IC50) of inhibitors like RN-1. nih.gov
Formaldehyde Detection Quantifies the formaldehyde byproduct of demethylation. HTS for both LSD1 and JmjC domain-containing demethylases. nih.gov
Cell-Based Differentiation Assay Measures induction of differentiation markers (e.g., CD11b) in cancer cell lines (e.g., U937). Assessing the cellular activity and therapeutic potential of inhibitors. nih.gov

Biophysical Characterization of RN-1 (dihydrochloride)-LSD1 Protein Interactions

Understanding the precise molecular interactions between RN-1 and the LSD1 protein is fundamental to elucidating its mechanism of action. RN-1 is characterized as a potent, irreversible, and selective inhibitor of LSD1. medchemexpress.commedchemexpress.cn As a derivative of tranylcypromine (B92988) (TCP), its mechanism involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1. nih.govnih.gov This irreversible binding leads to a sustained inhibition of the enzyme's demethylase function.

The selectivity of RN-1 is a key biophysical attribute. It exhibits significantly higher potency against LSD1 compared to the structurally related monoamine oxidases, MAO-A and MAO-B, with IC50 values of 0.51 µM and 2.785 µM, respectively, compared to its 70 nM potency for LSD1. medchemexpress.commedchemexpress.cn This selectivity is crucial for minimizing off-target effects. While detailed crystallographic data for the RN-1-LSD1 complex is not yet available, the established mechanism for TCP-based inhibitors suggests that RN-1 binds within the enzyme's active site, in close proximity to the FAD cofactor, allowing for the covalent modification that inactivates the enzyme. Further biophysical studies, such as X-ray crystallography or cryo-electron microscopy, would provide atomic-level insights into the specific binding mode and the structural basis for RN-1's high potency and selectivity.

Systems Biology Approaches to Elucidate Broader Biological Impact of LSD1 Inhibition

The inhibition of LSD1 by RN-1 triggers a cascade of cellular events that extend beyond the modification of a single histone mark. Systems biology approaches, which integrate multi-omics data, are critical for mapping the broader biological impact of RN-1. These approaches can include transcriptomics (RNA-seq), proteomics, and epigenomics (ChIP-seq) to generate a comprehensive view of the cellular response to LSD1 inhibition.

LSD1 is known to be a core component of several transcriptional repressor complexes, including CoREST and NuRD, and its inhibition can lead to widespread changes in gene expression. nih.gov The therapeutic effects of RN-1 observed in preclinical models of sickle cell disease and cancer are a direct result of these global transcriptional changes. nih.govnih.gov For example, in sickle cell disease models, RN-1 induces the expression of the γ-globin gene, leading to increased levels of fetal hemoglobin (HbF). nih.govnih.gov In cancer, LSD1 inhibition has been shown to affect multiple oncogenic signaling pathways, including those driven by MYC and androgen receptor (AR). researcher.life

Integrative analysis has revealed that LSD1 plays a complex role in gene regulation, including the promotion of RNA Polymerase II pausing, a key rate-limiting step in transcription. nih.gov By applying systems-level analyses to cells and tissues treated with RN-1, researchers can identify novel downstream targets, affected biological pathways, and potential biomarkers of response or resistance. This holistic view is essential for understanding both the therapeutic effects and potential liabilities of LSD1 inhibition.

Comparative Studies with Other Epigenetic Modulators and Demethylase Inhibitors

To contextualize the therapeutic potential of RN-1, it is essential to compare its activity with other epigenetic modulators and demethylase inhibitors. As a TCP derivative, RN-1 is significantly more potent than its parent compound. nih.gov

In preclinical studies for sickle cell disease, the efficacy of RN-1 in inducing γ-globin expression and F-cells in mouse models was found to be superior to that of both TCP and the standard-of-care drug hydroxyurea. nih.govnih.gov Notably, its induction capacity was comparable to that of decitabine, a potent DNA methyltransferase (DNMT) inhibitor known to be a powerful inducer of HbF. nih.govnih.gov This suggests that RN-1's mechanism may be particularly effective for reactivating silenced genes.

In the context of cancer, particularly AML, synergistic effects have been observed when RN-1 is combined with other agents. Studies have shown synergy between RN-1 and the conventional chemotherapy drug cytarabine (B982), as well as with inhibitors of EZH2, another key epigenetic modifier. nih.gov This highlights the potential for combination therapies that target distinct epigenetic pathways. Compared to reversible LSD1 inhibitors like SP2509, the irreversible nature of RN-1 may offer a more sustained therapeutic effect in certain contexts. nih.gov

Table 2: Comparative Efficacy of RN-1 in a Sickle Cell Disease Mouse Model

Compound Class Relative Efficacy (γ-globin induction) Reference
RN-1 LSD1 Inhibitor (Irreversible) High (Similar to Decitabine) nih.govnih.gov
Tranylcypromine (TCP) LSD1 Inhibitor (Irreversible) Moderate (Less than RN-1) nih.govnih.gov
Hydroxyurea Ribonucleotide Reductase Inhibitor Low (Less than RN-1) nih.govnih.gov
Decitabine DNMT Inhibitor High (Similar to RN-1) nih.govnih.gov

Development of Advanced Preclinical Models for Mechanistic Insights

The translation of promising compounds like RN-1 from the laboratory to the clinic depends on the use of robust and predictive preclinical models. Research on RN-1 has utilized a range of models to establish its efficacy and mechanism of action. These include in vitro studies with cultured baboon erythroid progenitor cells and various cancer cell lines, such as those from ovarian cancer and AML. medchemexpress.comnih.gov

In vivo studies have been critical in demonstrating the therapeutic potential of RN-1. The sickle cell disease (SCD) mouse model has been instrumental in showing that RN-1 can induce HbF and reduce disease pathology. nih.govnih.gov Similarly, AML xenograft models, such as those using Kasumi-1 cells, have been used to confirm the anti-tumor activity of RN-1 in vivo. nih.gov Furthermore, studies in C57BL/6 mice have established that RN-1 is brain-penetrant, a key feature for potential applications in central nervous system disorders. medchemexpress.commedchemexpress.cn

Future research will benefit from the use of even more sophisticated models. Patient-derived xenografts (PDXs), which involve implanting patient tumor tissue into immunodeficient mice, offer a more accurate platform for predicting clinical efficacy. researcher.life Additionally, the development of "humanized" mice, which have a reconstituted human immune system, can provide insights into the interplay between epigenetic therapy and anti-tumor immunity. mdpi.com Three-dimensional organoid and "organ-on-a-chip" platforms also represent advanced in vitro systems that can better mimic human tissue architecture and physiology, aiding in mechanistic studies and toxicity screening. mdpi.comnih.gov

Exploration of Novel Therapeutic Hypotheses and Research Avenues for LSD1 Inhibition

The unique properties of RN-1, including its high potency, selectivity, and brain penetrance, open up numerous avenues for future research and novel therapeutic applications. While significant research has focused on its potential in hematologic disorders like sickle cell disease and AML, the broader role of LSD1 in pathophysiology suggests many other possibilities. nih.govnih.gov

Given that LSD1 is overexpressed in a wide range of solid tumors—including prostate, breast, and lung cancer—a key research direction is the evaluation of RN-1 in these malignancies. nih.govnews-medical.net The brain-penetrant nature of RN-1 makes it a particularly interesting candidate for primary brain tumors or brain metastases. medchemexpress.com Its demonstrated effect on memory consolidation also points toward potential investigations in the field of neuroscience and cognitive disorders. medchemexpress.com

Combination therapy represents a major future avenue. The observed synergy of RN-1 with EZH2 inhibitors and cytarabine in AML provides a strong rationale for exploring other combinations. nih.gov For instance, combining LSD1 inhibitors with BET inhibitors has shown strong synergy in preclinical models of castration-resistant prostate cancer, potentially by disrupting oncogenic super-enhancers. researcher.life Further exploration of RN-1's impact on the tumor microenvironment and its potential to sensitize cancer cells to immunotherapy could unlock new treatment paradigms. The ability of LSD1 to regulate a vast network of genes ensures that continued research into its inhibition will remain a fertile ground for discovering new therapeutic strategies. oup.com

Q & A

Q. What is the molecular mechanism of RN-1 (dihydrochloride) as a lysine-specific demethylase 1 (LSD1) inhibitor, and how does its selectivity compare to related enzymes?

RN-1 (dihydrochloride) acts as an irreversible, brain-penetrant inhibitor of LSD1, with an IC50 of 70 nM. Its selectivity over monoamine oxidase A (MAO-A) and MAO-B (IC50 values of 0.51 μM and 2.785 μM, respectively) is critical for minimizing off-target effects in neurological or cancer studies. Methodologically, comparative enzyme inhibition assays using recombinant LSD1, MAO-A, and MAO-B under standardized kinetic conditions (e.g., fluorogenic or radiometric substrates) are essential to validate selectivity .

Q. What experimental protocols are recommended for validating LSD1 inhibition in cellular models using RN-1 (dihydrochloride)?

Key steps include:

  • Dose-response curves : Treat cells (e.g., cancer cell lines) with RN-1 at concentrations spanning its IC50 (e.g., 10 nM–10 μM) for 24–72 hours.
  • Biomarker analysis : Measure H3K4me2/me3 levels via western blot or immunofluorescence as a proxy for LSD1 inhibition.
  • Controls : Include a positive control (e.g., another LSD1 inhibitor like GSK2879552) and vehicle control. Ensure purity >99% (via HPLC or COA verification) to exclude batch variability .

Q. How should researchers design in vivo studies to assess RN-1 (dihydrochloride)’s pharmacokinetics and blood-brain barrier penetration?

Use rodent models to evaluate:

  • Plasma and brain pharmacokinetics : Administer RN-1 intravenously/orally, then quantify drug levels in plasma and brain homogenates via LC-MS/MS at multiple time points.
  • Target engagement : Correlate brain exposure with H3K4 methylation changes in tissue lysates.
  • Dosing regimen : Optimize based on half-life and bioavailability data to maintain sustained LSD1 inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in RN-1 (dihydrochloride)’s efficacy across different cancer models?

Discrepancies may arise from variations in LSD1 dependency, cellular context, or off-target effects. To address this:

  • Multi-omics profiling : Perform RNA-seq or ChIP-seq in responsive vs. non-responsive models to identify LSD1-regulated pathways.
  • Combinatorial screens : Test RN-1 with epigenetic modulators (e.g., HDAC inhibitors) to uncover synergistic mechanisms.
  • Patient-derived xenografts (PDX) : Validate findings in clinically relevant models to account for tumor heterogeneity .

Q. What methodologies are optimal for assessing RN-1 (dihydrochloride)’s impact on gene expression networks in neurodegenerative disease models?

  • Single-cell RNA sequencing : Resolve cell-type-specific transcriptional changes in brain regions (e.g., hippocampus) post-RN-1 treatment.
  • CRISPR/Cas9 validation : Knock out LSD1 in primary neurons to distinguish RN-1-specific effects from baseline LSD1 activity.
  • Behavioral assays : Corrogate cognitive outcomes (e.g., Morris water maze) with molecular data to establish functional relevance .

Q. How can researchers standardize RN-1 (dihydrochloride) assays to improve reproducibility across labs?

Adhere to MIACARM guidelines for cellular assays:

  • Metadata documentation : Detail cell passage number, culture conditions, and LSD1 expression levels.
  • Quality controls : Include internal standards (e.g., reference inhibitors) in each assay plate.
  • Data sharing : Deposit raw data (e.g., dose-response curves, blot images) in public repositories like Zenodo or Figshare .

Q. What strategies mitigate RN-1 (dihydrochloride)’s potential toxicity in long-term studies?

  • Metabolic profiling : Monitor liver enzymes (ALT/AST) and renal function in repeated-dose toxicity studies.
  • Off-target screening : Use kinome-wide or proteome-wide panels to identify unintended interactions.
  • Prodrug approaches : Modify RN-1’s structure to enhance tissue specificity and reduce systemic exposure .

Methodological Best Practices

  • Data Presentation : Follow Beilstein Journal guidelines: avoid duplicating figures in text, use supplementary materials for extensive datasets (e.g., full western blot images), and cite primary literature for known compounds .
  • Statistical Rigor : Report effect sizes, confidence intervals, and p-values in line with NIH preclinical standards. Use ANOVA for multi-group comparisons and adjust for multiple testing .
  • Reproducibility : Provide step-by-step protocols for RN-1 preparation (e.g., solubility in PBS/DMSO, storage conditions) in the "Experimental" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RN-1 (dihydrochloride)
Reactant of Route 2
Reactant of Route 2
RN-1 (dihydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.